4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole
Overview
Description
4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole is a chemical compound with the molecular formula C8H11BrN2O . It has a molecular weight of 231.09 g/mol . The IUPAC name for this compound is 4-bromo-1-(oxan-2-yl)pyrazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2 . The canonical SMILES structure is C1CCOC(C1)N2C=C(C=N2)Br .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 27 Ų . It has a complexity of 156 . The XLogP3-AA value is 1.7 , indicating its partition coefficient between octanol and water. It has a rotatable bond count of 1 .Scientific Research Applications
Antibacterial and Antifungal Activities
4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole and its derivatives have demonstrated significant applications in the field of microbiology. A study by Pundeer et al. (2013) revealed the synthesis of monobromo compounds from 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones, which were then used to create bipyrazolyl derivatives. These new compounds showed considerable in vitro antibacterial activity against various bacteria like Staphylococcus aureus and Escherichia coli, and antifungal activity against fungi like Aspergillus flavus (Pundeer et al., 2013).
Anti-Diabetic Activity
In another study, compounds derived from this compound were synthesized and evaluated for their anti-diabetic properties. Vaddiraju et al. (2022) synthesized novel pyrazole-based heterocycles attached to a sugar moiety, demonstrating moderate anti-diabetic activity, comparable to standard drugs like remogliflozin (Vaddiraju et al., 2022).
Photophysical and Electronic Device Applications
Kumbar et al. (2018) explored the use of this compound derivatives in photophysical studies and potential applications in electronic devices. The study focused on novel coumarin pyrazoline moieties combined with tetrazoles, revealing their significance in photonic and electronic devices due to their spectroscopic properties (Kumbar et al., 2018).
Crystal Structure and DFT Study
Yang et al. (2021) conducted a study on the crystal structure and Density Functional Theory (DFT) analysis of this compound derivatives. This research provides insights into the molecular structure and characteristics, which are essential for understanding the chemical behavior and potential applications of these compounds (Yang et al., 2021).
Other Applications
Further research has highlighted diverse applications of this compound in areas such as the synthesis of organic intermediates, catalysis in Suzuki-Miyaura coupling reactions, the study of proton transfer in chromophores, and the synthesis of nanoparticles (Sharma et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-1-(oxan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNCEUNJWJHWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675071 | |
Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82099-98-7 | |
Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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